molecular formula C10H11F2N B13524510 3-(3,5-Difluorophenyl)pyrrolidine

3-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B13524510
M. Wt: 183.20 g/mol
InChI Key: NSNPKCDGEORKKV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 3,5-difluorophenyl magnesium chloride reacts with N-protected pyrrolidone, followed by deprotection and ring closure under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)pyrrole
  • 3-(3,5-Difluorophenyl)piperidine
  • 3-(3,5-Difluorophenyl)pyrazole

Comparison: Compared to these similar compounds, 3-(3,5-Difluorophenyl)pyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring, which imparts different steric and electronic effects. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2

InChI Key

NSNPKCDGEORKKV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

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